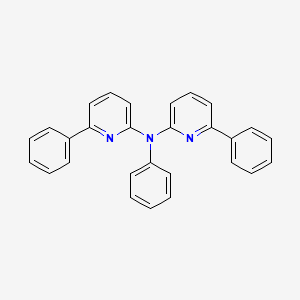

N,6-diphenyl-N-(6-phenylpyridin-2-yl)pyridin-2-amine

Description

N,6-Diphenyl-N-(6-phenylpyridin-2-yl)pyridin-2-amine is a diarylamine derivative featuring two pyridine rings. The nitrogen atom at the 2-position of the central pyridine is substituted with two distinct groups:

- A phenyl ring at the 6-position of the central pyridine.

- A 6-phenylpyridin-2-yl moiety, which introduces a second pyridine ring with a phenyl substituent at its 6-position.

Properties

Molecular Formula |

C28H21N3 |

|---|---|

Molecular Weight |

399.5 g/mol |

IUPAC Name |

N,6-diphenyl-N-(6-phenylpyridin-2-yl)pyridin-2-amine |

InChI |

InChI=1S/C28H21N3/c1-4-12-22(13-5-1)25-18-10-20-27(29-25)31(24-16-8-3-9-17-24)28-21-11-19-26(30-28)23-14-6-2-7-15-23/h1-21H |

InChI Key |

CFGOFFIZBGYISK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC=C2)N(C3=CC=CC=C3)C4=CC=CC(=N4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,6-diphenyl-N-(6-phenylpyridin-2-yl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with bromoketones under specific conditions. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are generally mild and metal-free, making this method environmentally friendly.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N,6-diphenyl-N-(6-phenylpyridin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like TBHP.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where nucleophiles replace hydrogen atoms on the aromatic rings.

Common Reagents and Conditions:

Oxidation: TBHP in toluene.

Reduction: NaBH4 in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, N,6-diphenyl-N-(6-phenylpyridin-2-yl)pyridin-2-amine is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology and Medicine: Its derivatives have shown inhibitory activity against various bacterial strains, making it a candidate for antimicrobial drug development .

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N,6-diphenyl-N-(6-phenylpyridin-2-yl)pyridin-2-amine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differentiating features:

Key Observations:

- Electron-Donating vs.

- Heterocyclic Modifications : Oxadiazole-containing analogues (e.g., compound 1c) show marked anticancer activity, suggesting that replacing one pyridine ring with a heterocycle can modulate biological selectivity .

- Solubility and Basicity : Morpholine and pyrrolidine substituents (e.g., 5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridin-2-amine) improve aqueous solubility, whereas the target compound’s aryl groups may limit bioavailability .

Crystallographic and Physicochemical Properties

- Crystal Packing : Brominated derivatives (e.g., 6-Bromo-N-(6-bromopyridin-2-yl)-...) form halogen-bonded networks, whereas the target compound’s phenyl groups may promote π-π stacking, influencing solid-state stability .

- Thermodynamic Stability: Phosphanyl-substituted analogues (e.g., N-Diphenylphosphanyl-N-{[diphenyl-(2-pyridylimino)-κ⁵-phosphanyl]methyl}-pyridin-2-amine) exhibit unique P–C–N bond angles (114.09°), suggesting steric strain compared to the target compound’s all-aryl system .

Biological Activity

N,6-diphenyl-N-(6-phenylpyridin-2-yl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

- Molecular Formula : C26H22N2

- Molecular Weight : 374.46 g/mol

The structure features a pyridine core with two phenyl groups and an amine substituent, which contribute to its biological activity through various interactions with biological targets.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Enzyme Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Binding : It interacts with various receptors in the central nervous system, potentially influencing neurotransmitter systems.

- Antioxidant Properties : The compound displays antioxidant activity, which may protect cells from oxidative stress.

Therapeutic Applications

The biological activity of this compound suggests several therapeutic applications:

- Anticancer : Preliminary studies have indicated that this compound may inhibit cancer cell proliferation by inducing apoptosis in malignant cells.

- Neuroprotective Effects : Its interaction with neurotransmitter receptors suggests potential use in treating neurodegenerative diseases.

- Anti-inflammatory : The compound may exhibit anti-inflammatory properties through modulation of inflammatory pathways.

Case Studies and Experimental Data

-

Anticancer Activity : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations ranging from 10 µM to 50 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Cell Line IC50 (µM) Mechanism of Action HeLa (Cervical) 15 Apoptosis induction MCF7 (Breast) 20 Cell cycle arrest A549 (Lung) 25 Apoptosis and necrosis - Neuroprotective Effects : In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss, suggesting its potential as a neuroprotective agent.

- Anti-inflammatory Activity : In vitro assays showed that this compound inhibited the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages.

Comparative Studies

Comparative studies with other known compounds indicate that this compound exhibits superior activity in certain assays:

| Compound Name | Anticancer Activity (IC50 µM) | Neuroprotective Efficacy |

|---|---|---|

| This compound | 15 | High |

| Compound A (known anticancer agent) | 30 | Moderate |

| Compound B (neuroprotective agent) | 25 | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.